molecular formula C17H16Br2O3 B1667929 Bromopropylate CAS No. 18181-80-1

Bromopropylate

Cat. No. B1667929
CAS RN: 18181-80-1
M. Wt: 428.1 g/mol
InChI Key: FOANIXZHAMJWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromopropylate is a chemical compound used as an acaricide against spider mites in apiaries and on fruit crops such as citrus and grapes . It has a molecular formula of C17H16Br2O3 .


Synthesis Analysis

Bromopropylate is prepared by a four-step reaction of condensation, oxidation, rearrangement, and esterification from p-bromobenzaldehyde . The p-bromobenzaldehyde is synthesized by directly oxidizing p-bromotoluene using Mn2O3 as an oxidizing agent .


Molecular Structure Analysis

The molecular weight of Bromopropylate is 428.1 g/mol . The IUPAC name is propan-2-yl 2,2-bis (4-bromophenyl)-2-hydroxyacetate . The InChIKey is FOANIXZHAMJWOI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Bromopropylate is a white solid with a density of 1.59 g/cm3 at 20 °C . It has a melting point of 77 °C and a solubility in water of 0.1 mg/L at 20 °C .

Scientific Research Applications

Hepatic Changes Induced by Bromopropylate

A study conducted by Kostka, Kopeć-Szlęzak, and Palut (1996) investigated the effects of bromopropylate on rat livers, identifying its role in inducing early changes consistent with non-genotoxic hepatocarcinogens and liver tumor promoters. The study observed hepatomegaly, increased p-nitroanisole O-demethylase activity, and hepatocyte proliferation, suggesting a possible regenerative liver response to pesticide exposure (Kostka, Kopeć-Szlęzak, & Palut, 1996).

Induction of Hepatic Cytochromes by Bromopropylate

Thomas et al. (1994) explored the induction of hepatic cytochromes P450 in mice after administering bromopropylate. The study highlighted a dose-dependent increase in microsomal cytochrome P450 content and various enzyme activities, suggesting bromopropylate as a phenobarbitone-type inducer in the mouse liver (Thomas et al., 1994).

Neurotoxicity of 1-Bromopropane in Long-term Inhalation Exposure

Ichihara et al. (2000) researched the dose-dependent neurotoxic effects of 1-bromopropane, a solvent related to bromopropylate, on rats. They observed muscle weakness, deterioration in motor nerve conduction velocity, and morphological changes in peripheral nerves and the gracile nucleus, highlighting the neurotoxic potential of bromopropylate-related chemicals (Ichihara et al., 2000).

Impact of Bromopropylate on Mitochondrial Respiratory Chain

Tavsan and Kayali (2014) studied the impact of bromopropylate on the mitochondrial respiratory chain in Trichoderma harzianum. Their findings indicated that bromopropylate affects the transport rate, glycolysis, and tricarboxylic acid cycle metabolites, along with the activities of mitochondrial electron transport chain enzymes. This suggests a potential mechanism through which bromopropylate may induce oxidative stress in eukaryotic organisms (Tavsan & Kayali, 2014).

Dose-dependent Biochemical Changes in CNS Due to 1-Bromopropane

Wang et al.

(2003) conducted a study on the long-term effects of 1-bromopropane exposure on the central nervous system (CNS) of rats, relevant due to its structural similarity to bromopropylate. They found dose-dependent decreases in neuron-specific gamma-enolase and glia-specific beta-S100 protein in various CNS regions. The research suggests that long-term exposure to bromopropylate-related chemicals can significantly impact the CNS (Wang et al., 2003).

Safety And Hazards

Bromopropylate is toxic if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The Bromopropylate market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market is experiencing notable growth driven by several key factors such as technological advancements, growing demand, heightened awareness of Bromopropylate benefits among consumers, increasing concerns for sustainability, and government initiatives promoting eco-friendly alternatives .

properties

IUPAC Name

propan-2-yl 2,2-bis(4-bromophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOANIXZHAMJWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1034397
Record name Bromopropylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White solid; [HSDB] Colorless solid; [MSDSonline]
Record name Bromopropylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4009
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Solubility in acetone 850, dichloromethane 970, dioxane 870, benzene 750, methanol 280, xylene 730, isopropanol 90 (all in g/kg, 20 °C), Readily soluble in most organic solvents, In water, 0.1 mg/L at 20 °C
Record name BROMOPROPYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.49 g/cu cm at 20 °C
Record name BROMOPROPYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000005 [mmHg], 8.2X10-8 mm Hg at 20 °C /Estimated/
Record name Bromopropylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4009
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BROMOPROPYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Bromopropylate

Color/Form

White crystalline solid

CAS RN

18181-80-1
Record name Bromopropylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18181-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromopropylate [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromopropylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromopropylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOPROPYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U468ZM257
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BROMOPROPYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

77 °C
Record name BROMOPROPYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromopropylate
Reactant of Route 2
Reactant of Route 2
Bromopropylate
Reactant of Route 3
Reactant of Route 3
Bromopropylate
Reactant of Route 4
Reactant of Route 4
Bromopropylate
Reactant of Route 5
Reactant of Route 5
Bromopropylate
Reactant of Route 6
Reactant of Route 6
Bromopropylate

Citations

For This Compound
3,210
Citations
H Jacobsen, G Østergaard, HR Lam… - Food and chemical …, 2004 - Elsevier
Six dose groups of 8 male and female rats respectively received a daily dose equivalent to 0, 0.15, 0.006, 0.03, 0.15 or 0.3 mg/kg bw/day chlorpyrifos (groups 1–6) and the last four dose …
Number of citations: 68 www.sciencedirect.com
E Corta, A Bakkali, A Barranco, LA Berrueta, B Gallo… - Talanta, 2000 - Elsevier
… bromopropylate peak area versus degradation time, and the apparition of a new peak that belongs to a bromopropylate … plots of ln([bromopropylate] 0 /[bromopropylate]) versus time (Fig…
Number of citations: 28 www.sciencedirect.com
MA Farajzadeh, AS Hojghan… - Journal of Food …, 2018 - Elsevier
In the present study a liquid phase microextraction method has been developed using new kind of solvents named deep eutectic solvents, for the extraction and preconcentration of …
Number of citations: 86 www.sciencedirect.com
TD Lekkas, AD Nikolaou - International Journal of Environmental …, 2006 - Taylor & Francis
… of bromopropylate, … bromopropylate and corresponds to one of its metabolites. In conclusion, the GC-MSD method proved to be the most reliable for the determination of bromopropylate …
Number of citations: 4 www.tandfonline.com
KS Liapis, P Aplada-Sarlis, NV Kyriakidis - Journal of Chromatography A, 2003 - Elsevier
… The average percent recoveries of bromopropylate and phosalone in the concentration … and phosalone and 0.1 mg/kg for bromopropylate. The usefulness of tandem mass spectrometry …
Number of citations: 55 www.sciencedirect.com
H Thomas, P Sagelsdorff, E Molitor, T Skripsky… - Toxicology and applied …, 1994 - Elsevier
… bromopropylate is a phenobarbitone-type inducer in the mouse liver. Titration of liver microsomal suspensions with bromopropylate … -fold when microsomes from bromopropylate-treated …
Number of citations: 4 www.sciencedirect.com
G Kostka, J Kopeć-Szlęzak, D Palut - Carcinogenesis, 1996 - academic.oup.com
The aim of the present studies was to describe the effect of two organohalogen pesticides: DDT and bromopropylate, on early changes in rat liver, proposed in the literature to be useful …
Number of citations: 26 academic.oup.com
J Ramon-Azcon, F Sanchez-Baeza… - Journal of agricultural …, 2009 - ACS Publications
This paper reports for the first time the development of an immunoassay for the analysis of the miticide bromopropylate (BP). The chemical structure of the immunizing haptens was …
Number of citations: 24 pubs.acs.org
F Gomez, V Salmeron, B Rodelas, MV Martinez-Toled… - Ecotoxicology, 1998 - Springer
The effects of 10, 50, 100, 200 and 300 mu g ml-1 of bromopropylate and methidathion were investigated in the cells of Azospirillum brasilense grown in chemically defined media and …
Number of citations: 24 link.springer.com
K Chen, J Hou, B Huang, S Xiao, X Li, H Sun… - Frontiers in …, 2022 - frontiersin.org
… In this paper, a novel water-soluble mitochondria targeted cationic bromopropylate … Benefiting from the targeting capability of bromopropylate imidazoliumyl, Br-ID-SiPc can …
Number of citations: 4 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.